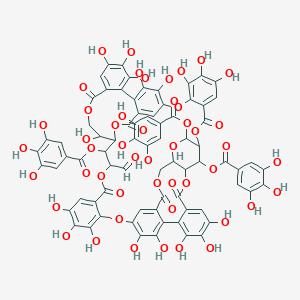

![molecular formula C30H24ClN3O2S B144514 N-[2-氯-6-(羟甲基)苯基]-2-[(三苯甲基)氨基]-5-噻唑甲酰胺 CAS No. 910297-68-6](/img/structure/B144514.png)

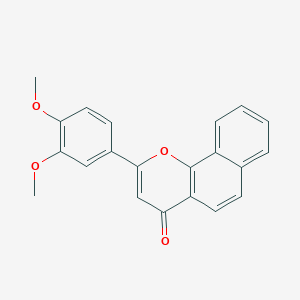

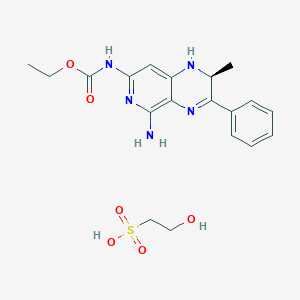

N-[2-氯-6-(羟甲基)苯基]-2-[(三苯甲基)氨基]-5-噻唑甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of significant interest due to their wide range of applications in various fields. In the provided studies, different methods of synthesizing thiazole and its derivatives are explored. For instance, the synthesis of aromatic unsymmetrical diamine monomers containing a thiazole ring, such as 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT), is achieved through a series of chemical reactions, leading to the creation of novel polyimides with excellent thermal stability and mechanical properties . Similarly, the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity involves the preparation of compounds with a nitrogenous basic moiety at the C-2 position of the thiazole ring, demonstrating potent activity in biological applications .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their properties and potential applications. The studies show that the incorporation of the thiazole ring into polyimides results in materials with high thermal stability and desirable mechanical properties . Additionally, the structure-activity relationships of 2-aminothiazoles and 2-thiazolecarboxamides are discussed in relation to their anti-anoxic activity, highlighting the importance of the basic nitrogen atom's electrostatic potential in biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are diverse and selective. For example, the Hantzsch reaction scheme is employed to create 2,5-diamino-1,3-thiazole derivatives from N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides and thioureas, which can be further transformed into substituted 2-thiohydantoins . The dehydrosulfurization reaction is another method used to synthesize 1,3,4-thiadiazole derivatives, demonstrating the versatility of chemical reactions in creating various thiazole-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The novel polyimides derived from thiazole-containing diamines exhibit excellent solubility, film-forming capability, and high thermal and thermo-oxidative stability, making them suitable for high-performance materials . The antimicrobial activity of thiazole derivatives is also noteworthy, with certain derivatives showing significant activity against both gram-positive and gram-negative species, as well as antifungal properties .

科学研究应用

合成过程

N-[2-氯-6-(羟甲基)苯基]-2-[(三苯甲基)氨基]-5-噻唑甲酰胺及其相关化合物由于其潜在的应用,主要是在抗菌剂方面,一直是研究的焦点。相关化合物的合成涉及多个步骤,包括回流、酯化、肼解和席夫碱的形成,导致甲酰胺的产生。这些化合物已经被测试对抗细菌和真菌菌株的抗菌活性,显示出中等活性(Sah, Bidawat, Seth, & Gharu, 2014)。

在抗癌药物合成中的应用

相关化合物的一个重要应用是在抗癌药物的合成中。例如,一项研究详细介绍了通过一系列反应合成达沙替尼,一种抗肿瘤药物,其中关键中间体包括2-氨基-N-(2-氯-6-甲基苯基)-5-噻唑甲酰胺。该过程涉及乙酰化、溴化和取代反应,产生了达沙替尼单水合物,收率显著(Jia-liang, Yi-fen, & Yafei, 2009)。另一项研究介绍了一种有效的合成2-氨基噻唑-5-甲酰胺的方法,展示了其在高效合成抗癌药物达沙替尼中的应用(Chen et al., 2009)。

多形性研究

利用X射线粉末衍射、DSC和显微镜等技术对相关化合物的多形性转变进行了表征。这些研究提供了关于晶体结构的重要数据,有助于理解这些化合物的物理和化学性质,这对它们在药物合成中的应用至关重要(Hušák & Gabriel, 2011)。

抗菌和抗真菌性能

已经合成并评估了几种相关化合物的衍生物的抗菌和抗真菌活性。这些衍生物对各种细菌和真菌菌株显示出中等到高活性,表明它们作为抗菌剂的潜力(Kubba & Rahim, 2018;Desai, Dodiya, & Shihora, 2011)。

属性

IUPAC Name |

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-(tritylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24ClN3O2S/c31-25-18-10-11-21(20-35)27(25)33-28(36)26-19-32-29(37-26)34-30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-19,35H,20H2,(H,32,34)(H,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHLXTGAQHEIRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(S4)C(=O)NC5=C(C=CC=C5Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)

![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)